4-ベンジル-1-(tert-ブトキシカルボニル)ピペリジン-4-カルボン酸

説明

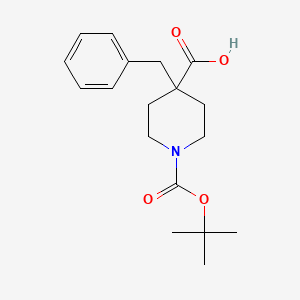

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a benzyl group attached to the piperidine ring and a tert-butoxycarbonyl group protecting the nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in the development of pharmaceuticals and other chemical products .

科学的研究の応用

Synthetic Applications

The synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid often involves the use of di-tert-butyl dicarbonate as a Boc-protecting agent. The following steps summarize a common synthetic route:

- Starting Material : 4-Carboxypiperidine is reacted with di-tert-butyl dicarbonate in an alkaline environment to yield the Boc-protected derivative.

- Subsequent Reactions : The resulting compound can undergo further transformations, such as coupling reactions with various amines or other nucleophiles to create more complex structures.

This method has been noted for its efficiency, yielding products with high purity and good yields compared to traditional methods that may involve more steps and lower overall efficiency .

Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with specific biological activities. For instance:

- Piperidine Derivatives : Many piperidine derivatives exhibit pharmacological properties such as analgesic, anti-inflammatory, and anti-cancer activities. The ability to modify the piperidine ring makes this compound versatile in drug design .

Case Studies

- Synthesis of Antidepressants : Research has shown that derivatives of piperidine can be effective in treating depression. A study highlighted how modifications on the piperidine structure can enhance the selectivity and potency of these compounds against serotonin receptors .

- Anticancer Agents : Another study focused on synthesizing piperidine-based compounds that showed promising results in inhibiting cancer cell growth. The incorporation of the tert-butoxycarbonyl group was crucial for maintaining stability during the synthesis process .

- Enzyme Inhibitors : The compound has been utilized in developing inhibitors for various enzymes involved in disease pathways, demonstrating its potential in therapeutic applications targeting specific diseases through enzyme modulation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Protection of the Nitrogen Atom: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom.

Industrial Production Methods

Industrial production of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

化学反応の分析

Types of Reactions

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the tert-butoxycarbonyl protecting group or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions are common, where the benzyl group or other substituents can be replaced with different groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like benzyl halides or alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

作用機序

The mechanism of action of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, preventing unwanted reactions during synthesis. The benzyl group can participate in various chemical reactions, allowing for the modification of the compound’s structure and function .

類似化合物との比較

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate: This compound has an ethyl ester group instead of a benzyl group, which affects its reactivity and applications.

1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid: This compound lacks the benzyl group, making it less versatile in certain synthetic applications.

tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate:

生物活性

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (Boc-Pip-Bz) is a significant compound in medicinal chemistry and organic synthesis, primarily due to its structural features and biological activity. This article explores its biological activity, mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Boc-Pip-Bz is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzyl Group : A phenyl group attached to a CH2 group, enhancing the compound's reactivity.

- tert-butoxycarbonyl (Boc) Group : A protecting group that stabilizes the amine during synthesis.

The molecular formula is , with a molecular weight of 344.41 g/mol.

The mechanism of action for Boc-Pip-Bz involves its role as a protecting group for amines. The Boc group prevents unwanted reactions during synthetic processes, allowing the free amine to participate in various biochemical pathways. Upon deprotection, the compound can interact with specific molecular targets such as enzymes and receptors, facilitating studies in enzyme-substrate interactions and protein-ligand binding.

Enzyme Modulation

Boc-Pip-Bz has been investigated for its potential as a modulator of various enzymes:

- Protease Inhibition : The compound has shown promise in the design of protease inhibitors, which are crucial in drug development for conditions like cancer and viral infections.

- Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been reported to modulate FAAH, which plays a role in pain management and anxiety disorders .

Pharmacological Applications

Research indicates that Boc-Pip-Bz can serve as a scaffold for developing new pharmacological agents. It has been used in:

- Cognitive Enhancement : Compounds derived from piperidine structures have been linked to improvements in cognitive function, particularly through muscarinic receptor agonism .

- Antidepressant Activity : Studies suggest that derivatives may exhibit antidepressant-like effects by interacting with neurotransmitter systems.

Case Studies and Research Findings

Several studies have highlighted the biological potential of Boc-Pip-Bz:

- Synthesis and Biological Evaluation : A study synthesized various derivatives of Boc-Pip-Bz to evaluate their biological activity against specific targets. The derivatives exhibited varying degrees of inhibition against selected enzymes involved in metabolic pathways, indicating their potential as therapeutic agents.

- In Vitro Studies : In vitro assays demonstrated that Boc-Pip-Bz derivatives could effectively inhibit enzyme activity at micromolar concentrations, suggesting a viable pathway for drug development targeting metabolic disorders .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the Boc-Pip-Bz structure affect its biological activity. This has led to the identification of key functional groups that enhance potency and selectivity towards specific biological targets.

Comparative Analysis

To understand the uniqueness of Boc-Pip-Bz, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Benzylpiperidine-1-carboxylic acid | Lacks Boc protection; more reactive | Limited due to instability |

| Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate | Ethyl instead of benzyl; affects reactivity | Used in similar applications but less versatile |

| tert-Butyl 4-(4-Aminophenyl)piperidine-1-carboxylate | Amino substituent increases interaction potential | Enhanced interaction with neurotransmitter systems |

特性

IUPAC Name |

4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIIIPKQPKSIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478630 | |

| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170838-87-6 | |

| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。